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molecular formula C9H12N2O3 B1314797 Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate CAS No. 623565-57-1

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No. B1314797
M. Wt: 196.2 g/mol
InChI Key: OXKHHZJNEHYAPB-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a partial solution of 6,7-dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate (3.41 g, 24 mmol) in o-xylene (80 ml), was added ethyl propiolate (2.7 ml, 26 mmol). The mixture was stirred at 140° C. for 3 hr. An additional 2.0 ml (19 mmol) of ethyl propiolate was then added and the mixture was stirred at reflux for 18 hr. The final solution was evaporated under vacuum, and the residue was dissolved in a mixture of methylene chloride and hexanes (1:5). The solution was passed through a pad of silica gel and the filter pad was eluted with methylene chloride-hexanes, followed by ethyl acetate. The ethyl acetate eluent was evaporated and the residue washed with hexanes to give 4.10 g of a white solid; mp 63° C.; MS (ESI) m/z 197.1 (M+H).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1O[C:3]([O-])=[C:4]2[N+:9]=1[CH2:8][CH2:7][O:6][CH2:5]2.[C:11]([O:15][CH2:16][CH3:17])(=[O:14])[C:12]#C>CC1C=CC=CC=1C>[N:1]1[N:9]2[C:4]([CH2:5][O:6][CH2:7][CH2:8]2)=[CH:3][C:12]=1[C:11]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
3.41 g
Type
reactant
Smiles
N=1OC(=C2COCC[N+]21)[O-]
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C#C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The final solution was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of methylene chloride and hexanes (1:5)
WASH
Type
WASH
Details
the filter pad was eluted with methylene chloride-hexanes
CUSTOM
Type
CUSTOM
Details
The ethyl acetate eluent was evaporated
WASH
Type
WASH
Details
the residue washed with hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=C2COCCN21)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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